N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide
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Description
Scientific Research Applications
Antimalarial Activity : A study synthesized derivatives related to N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide and found them to have significant antimalarial potency against Plasmodium berghei in mice. These compounds demonstrated activity against resistant strains of the parasite and were suitable for clinical trials due to their pharmacokinetic properties, which could offer protection against infection even after oral administration (Werbel et al., 1986).
EGFR Kinase Inhibitors : The synthesis of N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors, was described. This compound is an important intermediate for developing anticancer agents (Jiang et al., 2011).
Structural and Fluorescence Properties : Research into the structural aspects of amide-containing isoquinoline derivatives revealed interesting properties. These compounds form crystalline salts and inclusion compounds with notable fluorescence emissions, which could have applications in materials science (Karmakar et al., 2007).
Analgesic and Anti-inflammatory Activities : A study focused on designing and synthesizing quinazolinyl acetamides for their analgesic and anti-inflammatory activities. These compounds showed potential for developing new therapeutic agents with reduced ulcerogenic potential compared to existing drugs (Alagarsamy et al., 2015).
Synthesis of Novel Derivatives : Another study explored the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. These compounds, characterized using various spectroscopic techniques, could be significant in the development of new pharmaceuticals (Khan et al., 2010).
Anticancer and Antioxidant Properties : Research on 5,6,7,8-Tetrahydroisoquinolines bearing nitrophenyl groups revealed their potential as anticancer agents and antioxidants. This study highlighted the significance of structural modifications in enhancing biological activity (Sayed et al., 2022).
Properties
IUPAC Name |
N-[2-(5-nitroquinolin-8-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9(17)14-7-8-20-12-5-4-11(16(18)19)10-3-2-6-15-13(10)12/h2-6H,7-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDGYVUAGMXEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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